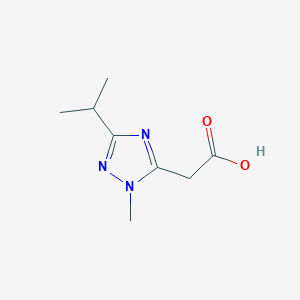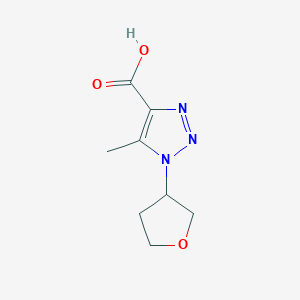
(4-Methylpyridin-2-yl)(oxan-4-yl)methanamine
Übersicht
Beschreibung
(4-Methylpyridin-2-yl)(oxan-4-yl)methanamine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized through various methods and has shown promising results in various scientific studies.
Wissenschaftliche Forschungsanwendungen
(4-Methylpyridin-2-yl)(oxan-4-yl)methanamine has been studied for its potential applications in various scientific fields. It has shown promising results in the field of medicinal chemistry as a potential drug candidate for the treatment of various diseases. It has also been studied for its potential applications in the field of organic electronics as a material for the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of (4-Methylpyridin-2-yl)(oxan-4-yl)methanamine is not fully understood. However, it is believed to act as a modulator of various biological pathways, including the dopamine and serotonin pathways. It has also been shown to have antioxidant properties and to inhibit the activity of various enzymes.
Biochemical and Physiological Effects:
(4-Methylpyridin-2-yl)(oxan-4-yl)methanamine has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, which may make it useful for the treatment of various diseases. It has also been shown to have neuroprotective effects and to improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (4-Methylpyridin-2-yl)(oxan-4-yl)methanamine in lab experiments is its potential as a drug candidate for the treatment of various diseases. It has also been shown to have potential applications in the field of organic electronics. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a drug candidate.
Zukünftige Richtungen
There are several future directions for the study of (4-Methylpyridin-2-yl)(oxan-4-yl)methanamine. One direction is to further investigate its mechanism of action and its potential applications in the treatment of various diseases. Another direction is to explore its potential applications in the field of organic electronics and to optimize its properties for use in OLEDs and OPVs. Additionally, further studies are needed to determine the safety and toxicity of this compound.
Eigenschaften
IUPAC Name |
(4-methylpyridin-2-yl)-(oxan-4-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-9-2-5-14-11(8-9)12(13)10-3-6-15-7-4-10/h2,5,8,10,12H,3-4,6-7,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQZVLIQPYISQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C(C2CCOCC2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylpyridin-2-yl)(oxan-4-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one](/img/structure/B3377675.png)

